
4-(4-Ethylphenyl)butanoic acid
Overview
Description
4-(4-Ethylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O2. It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 4-ethylphenyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylphenyl)butanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Friedel-Crafts Acylation:
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-ethylphenyl is coupled with a butanoic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-(4-ethylphenyl)butanone or this compound derivatives.
Reduction: Formation of 4-(4-ethylphenyl)butanol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Research has indicated that 4-(4-Ethylphenyl)butanoic acid exhibits significant biological activities, particularly in pharmacology. Its derivatives have been studied for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological investigations.
Case Studies and Research Findings
- Anti-inflammatory Properties :
- Analgesic Effects :
- Antioxidant Activity :
Applications in Industry
The industrial applications of this compound extend to its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical structure makes it suitable for developing novel therapeutic agents.
Table: Summary of Applications
Application Area | Description |
---|---|
Pharmaceuticals | Potential use as an anti-inflammatory and analgesic agent; research ongoing for drug development. |
Agrochemicals | Intermediate in the synthesis of herbicides and pesticides due to its chemical stability. |
Material Science | Investigated for use in polymer chemistry as a modifier to enhance material properties. |
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes involved in inflammatory processes, thereby reducing inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutanoic acid: Similar structure but lacks the ethyl group on the phenyl ring.
4-(4-Methylphenyl)butanoic acid: Similar structure with a methyl group instead of an ethyl group on the phenyl ring.
4-(4-Chlorophenyl)butanoic acid: Similar structure with a chlorine atom instead of an ethyl group on the phenyl ring.
Uniqueness
4-(4-Ethylphenyl)butanoic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its physical properties, such as solubility and melting point, as well as its interaction with biological targets.
Biological Activity
4-(4-Ethylphenyl)butanoic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an aromatic carboxylic acid with the following structural formula:
It features a butanoic acid chain attached to a 4-ethylphenyl group, which may influence its interaction with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation in various models, possibly through the inhibition of pro-inflammatory cytokines.
- Antioxidant Properties : It may scavenge free radicals, contributing to cellular protection against oxidative stress.
- Analgesic Effects : Studies suggest that it may have pain-relieving properties, potentially through modulation of pain pathways.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound might inhibit specific enzymes involved in inflammatory pathways.
- Receptor Interaction : It could interact with receptors associated with pain and inflammation, altering their signaling pathways.
In Vivo Studies
- Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its anti-inflammatory potential (Source: ResearchGate).
- Analgesic Activity : In a pain model using mice, the compound exhibited dose-dependent analgesic effects comparable to standard analgesics like ibuprofen (Source: Literature Review).
In Vitro Studies
- Cell Culture Experiments : Human cell lines exposed to varying concentrations of this compound showed decreased levels of inflammatory markers such as TNF-α and IL-6, suggesting a direct effect on inflammatory processes (Source: Academic Thesis).
Data Table of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anti-inflammatory | Reduced paw edema in mice | ResearchGate |
Analgesic | Dose-dependent pain relief | Literature Review |
Antioxidant | Scavenging of free radicals | Academic Thesis |
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing 4-(4-Ethylphenyl)butanoic acid?
To confirm the structure and purity of this compound, employ nuclear magnetic resonance (NMR) (¹H and ¹³C) to resolve aromatic and aliphatic proton environments, complemented by infrared spectroscopy (IR) to identify functional groups like carboxylic acids. For crystallographic analysis, single-crystal X-ray diffraction can determine molecular conformation and packing. Studies on analogous compounds (e.g., 4-(anthracen-1-yl)butanoic acid) show that torsional angles (e.g., HO–C(O)–CH₂–CH₂ ~174°) and substituent positioning significantly influence molecular planarity .
Q. How can researchers synthesize this compound derivatives?
A common approach involves coupling reactions to introduce the 4-ethylphenyl group. For example:
- Oxidative functionalization : Dissolve the precursor (e.g., 4-(anthracen-1-yl)butanoic acid) in methanol under oxygen to oxidize the side chain .
- Ester hydrolysis : Start with ethyl esters (e.g., 4-(3-methoxyphenoxy)butyric acid ethyl ester) and hydrolyze under acidic or basic conditions .
Purify intermediates via column chromatography and validate each step using thin-layer chromatography (TLC).
Q. What in vitro models are suitable for preliminary neuroprotective activity screening?
Use primary neuronal cultures or SH-SY5Y cell lines exposed to oxidative stress (e.g., H₂O₂ or glutamate). Measure viability via MTT assays and apoptosis markers (e.g., caspase-3). Derivatives like 4-(3-aminophenyl)butanoic acid have shown neuroprotective potential, suggesting similar protocols could apply .
Advanced Research Questions
Q. How do phenyl ring substituents affect enzymatic interactions of this compound?
Q. What computational strategies predict target interactions for this compound?
Apply molecular dynamics (MD) simulations to assess stability in biological membranes and docking software (AutoDock Vina, Schrödinger) to model binding to enzymes or receptors. For example, study interactions with enzymes in the GH3 family by aligning the compound’s carboxyl group with catalytic residues . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How does molecular conformation influence physicochemical properties and bioactivity?
Compare crystal structures of analogs (e.g., 4-(3-methoxyphenoxy)butyric acid vs. chlorinated derivatives). The ethyl group’s steric bulk may reduce solubility but enhance lipophilicity, affecting membrane permeability. Measure logP and aqueous solubility via shake-flask or HPLC methods. Correlate conformational flexibility (via torsional angles) with bioavailability .
Q. What methodologies assess herbicidal potential of this compound analogs?
Adapt protocols for phenoxybutanoic herbicides (e.g., 2,4-DB):
- In planta assays : Treat model weeds (e.g., Arabidopsis) and monitor growth inhibition.
- Enzyme inhibition studies : Target auxin biosynthesis pathways (e.g., IAA oxidase).
- Field trials : Compare efficacy to commercial herbicides, noting synergies with adjuvants (e.g., nonionic emulsifiers) .
Q. How can substituent effects on the phenyl ring be systematically studied?
Design a library of derivatives with substituents varying in electronic (e.g., –NO₂, –OCH₃) and steric (e.g., –CH₃, –Cl) properties. Use Hammett σ constants to quantify electronic effects and molecular volume calculations for steric analysis. Test in bioassays (e.g., antimicrobial or enzyme inhibition) and perform multivariate regression to identify dominant factors .
Q. Methodological Notes
- Kinetic Analysis : For enzyme studies, use Michaelis-Menten plots and Lineweaver-Burk transformations to derive and .
- Crystallography : Optimize crystal growth via slow evaporation (e.g., methanol/water mixtures) .
- Data Contradictions : Resolve discrepancies in substituent effects (e.g., chlorine vs. ethyl) by repeating assays under standardized conditions and meta-analyzing literature .
Properties
IUPAC Name |
4-(4-ethylphenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-10-6-8-11(9-7-10)4-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXWSFCOUZYCMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282802 | |
Record name | 4-(4-ethylphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5467-53-8 | |
Record name | 5467-53-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28058 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-ethylphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.